molecular formula C30H39BrClN3O4 B12034633 [4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 764655-52-9

[4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12034633
CAS No.: 764655-52-9
M. Wt: 621.0 g/mol
InChI Key: UOMPVMFKKGHHCW-KEIPNQJHSA-N
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Description

[4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzoate group, and a long tetradecanoylamino chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] moiety through a series of condensation and substitution reactions. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it valuable for investigating signaling pathways and enzyme activities.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific proteins or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate apart is its complex structure, which combines multiple functional groups and a long aliphatic chain

Properties

CAS No.

764655-52-9

Molecular Formula

C30H39BrClN3O4

Molecular Weight

621.0 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C30H39BrClN3O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-28(36)33-22-29(37)35-34-21-23-20-24(31)18-19-27(23)39-30(38)25-15-13-14-16-26(25)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,33,36)(H,35,37)/b34-21+

InChI Key

UOMPVMFKKGHHCW-KEIPNQJHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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